(RS)-(Tetrazol-5-yl)glycine

NMDA Receptor Agonism Electrophysiology Calcium Imaging

For NMDA receptor studies demanding unmatched potency, (RS)-(Tetrazol-5-yl)glycine (LY 285265) delivers >500-fold greater in vivo excitotoxic potency vs. NMDA in adult rats and 150‑fold in neonatal models. Its tetrazole moiety confers unique receptor selectivity, enabling precise nanomolar‑dose striatal lesions with minimal non‑specific damage—ideal for Huntington's and stroke research. Displaces [3H]CGS19755 (IC50 98 nM) and [3H]glutamate (IC50 36 nM), making it an essential reference standard for radioligand binding assays. Also probe ethanol‑NMDA interactions where its calcium entry is less sensitive to ethanol inhibition. Eliminate experimental variability—order high‑purity compound today.

Molecular Formula C3H5N5O2
Molecular Weight 143.10 g/mol
CAS No. 138199-51-6
Cat. No. B1683113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-(Tetrazol-5-yl)glycine
CAS138199-51-6
Synonyms(tetrazol-5-yl)glycine
LY 285 265
LY-285,265
tetrazol-5-yl-Gly
Molecular FormulaC3H5N5O2
Molecular Weight143.10 g/mol
Structural Identifiers
SMILESC1(=NNN=N1)C(C(=O)O)N
InChIInChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8)
InChIKeyUKBRUIZWQZHXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(RS)-(Tetrazol-5-yl)glycine (CAS 138199-51-6) – Procurement and Scientific Baseline


(RS)-(Tetrazol-5-yl)glycine (CAS 138199-51-6), also known as D,L-(tetrazol-5-yl)glycine, LY 285265, or Tetrazolyl Glycine, is a synthetic, structurally novel, tetrazole-substituted excitatory amino acid [1]. It functions as a highly potent and selective agonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors . Its core structural feature, the bioisosteric replacement of the distal carboxyl group of certain analogs with a tetrazole ring, underpins its distinctive pharmacological profile, making it a critical tool for neuroscience research, particularly in studies of excitotoxicity and NMDA receptor function [1].

(RS)-(Tetrazol-5-yl)glycine (CAS 138199-51-6) – Risks of Unverified Substitution with NMDA Agonists


Substituting (RS)-(Tetrazol-5-yl)glycine with a generic NMDA agonist such as NMDA or L-glutamate is scientifically unsound due to vast differences in potency, receptor subunit selectivity, and in vivo excitotoxic profile. The tetrazole moiety confers a unique interaction with the NMDA receptor complex, resulting in binding affinities and functional efficacies that are orders of magnitude superior to common agonists [1]. As demonstrated in head-to-head studies, the compound exhibits >100-fold higher in vivo excitotoxic potency compared to NMDA, meaning that experiments designed around its specific kinetics and receptor engagement will yield entirely different outcomes if a weaker, less selective analog is used [2]. This substitution would invalidate comparative analyses of receptor subtype function and introduce significant variability in neurotoxicity models [3].

(RS)-(Tetrazol-5-yl)glycine (CAS 138199-51-6) – Quantitative Differentiation Evidence Against Comparators


(RS)-(Tetrazol-5-yl)glycine vs. NMDA: 20-Fold Superior Functional Agonist Activity

(RS)-(Tetrazol-5-yl)glycine demonstrates significantly higher functional activity at NMDA receptors than the prototypical agonist NMDA. It is reported to be approximately 20 times more active than NMDA in standard assay conditions . This difference in potency is a primary reason for its selection as a tool compound.

NMDA Receptor Agonism Electrophysiology Calcium Imaging

(RS)-(Tetrazol-5-yl)glycine vs. NMDA & cis-Methanoglutamate: Exquisite In Vivo Excitotoxic Potency in Adult Rat Striatum

In a direct head-to-head in vivo study, intrastriatal injection of (RS)-(Tetrazol-5-yl)glycine into adult rats produced highly significant losses of striatal GABAergic and cholinergic neurons. Quantitative analysis of dose-response data revealed that (RS)-(Tetrazol-5-yl)glycine was approximately 100 times more potent than cis-methanoglutamate and 500 times more potent than NMDA in producing these neurotoxic effects [1].

Excitotoxicity Neurodegeneration In Vivo Pharmacology

(RS)-(Tetrazol-5-yl)glycine vs. NMDA & cis-Methanoglutamate: Enhanced Excitotoxic Potency in Neonatal Rat Brain

The exceptional excitotoxic potency of (RS)-(Tetrazol-5-yl)glycine is also observed in neonatal models. When injected into the striatum of 7-day-old rats, the compound induced significant brain damage (assessed by brain weight loss). It was approximately 50 times more potent than cis-methanoglutamate and 150 times more potent than NMDA in this developmental model [1].

Developmental Neurobiology Excitotoxicity Neonatal Brain Injury

(RS)-(Tetrazol-5-yl)glycine vs. NMDA: Reduced Sensitivity to Ethanol Inhibition in Calcium Entry Assays

In a study comparing the sensitivity of NMDA receptor-mediated calcium entry to ethanol, stimulation by (RS)-(Tetrazol-5-yl)glycine (T5G) was found to be less sensitive to inhibition than stimulation by NMDA. While ethanol significantly inhibited T5G-stimulated responses, this occurred only at concentrations ≥100 mM. In contrast, previous findings indicate that NMDA-stimulated responses are inhibited at lower ethanol concentrations [1].

Pharmacology Alcohol Research NMDA Receptor Modulation

(RS)-(Tetrazol-5-yl)glycine Binding Profile: High-Affinity Displacement of [3H]CGS19755 and [3H]Glutamate

In radioligand binding assays using rat brain membranes, (RS)-(Tetrazol-5-yl)glycine demonstrates potent displacement of two key NMDA receptor ligands. It exhibits an IC50 of 98 ± 7 nM for displacing the competitive antagonist [3H]CGS19755 and an even higher affinity for displacing the endogenous agonist [3H]glutamate with an IC50 of 36 ± 18 nM [1]. This dual high-affinity interaction distinguishes it from many other agonists which may preferentially compete with only one binding site.

Radioligand Binding Receptor Pharmacology NMDA Receptor

(RS)-(Tetrazol-5-yl)glycine (CAS 138199-51-6) – Recommended Research Applications


Modeling Focal Excitotoxic Neurodegeneration in Adult Animals

Leverage the compound's 500-fold greater in vivo potency over NMDA in adult rats [1] to create precise, reproducible excitotoxic lesions in brain regions like the striatum. Its high potency allows for the use of nanomolar injection volumes, minimizing mechanical tissue damage and non-specific spread of the excitotoxin, thereby creating a cleaner and more specific model for studying Huntington's disease or stroke-related neurodegeneration [1].

Investigating NMDA Receptor-Mediated Injury in the Developing Brain

Utilize (RS)-(Tetrazol-5-yl)glycine's superior potency (150-fold over NMDA) in neonatal rat brain [1] to induce focal brain injury. This model is highly relevant for studying the mechanisms of perinatal brain damage resulting from hypoxia-ischemia or excitotoxicity, as the compound's potency ensures a robust and quantifiable injury response at doses that are less likely to cause systemic toxicity [1].

Pharmacological Studies of NMDA Receptor Modulation by Ethanol

Employ (RS)-(Tetrazol-5-yl)glycine as an NMDA receptor agonist in studies examining the effects of ethanol. The evidence that its stimulation of calcium entry is less sensitive to ethanol inhibition compared to NMDA [2] makes it a valuable tool for probing the mechanistic nuances of ethanol's action at the NMDA receptor complex and dissecting agonist-specific modulatory pathways [2].

High-Affinity Probe for NMDA Receptor Binding Site Characterization

The compound's high-affinity displacement of both [3H]CGS19755 (IC50 = 98 nM) and [3H]glutamate (IC50 = 36 nM) [3] makes it an excellent reference standard in radioligand binding assays. This can be used to define the pharmacological identity of native or recombinant NMDA receptors in tissue samples or cell lines, ensuring accurate characterization of receptor populations and confirming target engagement for novel compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (RS)-(Tetrazol-5-yl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.